

Spectroscopic Profile of 2-(Bromomethyl)-1,4-dioxane: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Bromomethyl)-1,4-dioxane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document combines foundational spectroscopic principles with data extrapolated from the 1,4-dioxane core and analogous brominated compounds to present a predictive and practical guide for its characterization.

Data Presentation

The following tables summarize the predicted spectroscopic data for **2-(Bromomethyl)-1,4-dioxane**.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.30 - 3.50	Multiplet	2	$-\text{CH}_2\text{Br}$
~ 3.60 - 3.90	Multiplet	7	Dioxane ring protons

Rationale: The protons of the 1,4-dioxane ring typically appear around 3.69 ppm as a singlet due to high symmetry.^[1] The introduction of the bromomethyl substituent breaks this symmetry, leading to more complex multiplets for the seven ring protons. The electron-withdrawing bromine atom will cause the adjacent methylene (-CH₂Br) protons to appear downfield, generally in the range of δ 3.4–4.7 ppm.^[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~ 30 - 35	-CH ₂ Br
~ 65 - 75	Dioxane ring carbons

Rationale: The carbons in unsubstituted 1,4-dioxane resonate at approximately 67 ppm.^[3] In **2-(Bromomethyl)-1,4-dioxane**, we expect three distinct signals for the dioxane ring carbons due to the loss of symmetry. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the typical range for alkyl halides.^[4]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Absorption Range (cm ⁻¹)	Intensity	Functional Group
2850 - 3000	Medium-Strong	C-H stretch (alkyl)
1070 - 1150	Strong	C-O-C stretch (ether)
600 - 700	Medium-Strong	C-Br stretch

Rationale: The IR spectrum is expected to show characteristic absorptions for C-H stretching vibrations of the alkyl portions of the molecule.^[5] A strong band corresponding to the C-O-C stretching of the cyclic ether is also anticipated.^[5] The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region.

Table 4: Predicted Mass Spectrometry (MS) Data

Predicted m/z	Ion Type	Notes
180/182	$[M]^+$	Molecular ion peak (presence of Br isotopes)
101	$[M-Br]^+$	Loss of a bromine atom
87	$[C_4H_7O_2]^+$	Fragment corresponding to the dioxane ring after loss of the bromomethyl group

Rationale: The molecular weight of **2-(Bromomethyl)-1,4-dioxane** ($C_5H_9BrO_2$) is approximately 181.03 g/mol .^[6] Due to the nearly equal natural abundance of the bromine isotopes (^{79}Br and ^{81}Br), the molecular ion peak will appear as a doublet $[M]^+$ and $[M+2]^+$ with a characteristic 1:1 intensity ratio. Common fragmentation pathways include the loss of the bromine atom and the cleavage of the bromomethyl group.

Experimental Protocols

Standard, generalized protocols for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Bromomethyl)-1,4-dioxane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).^[7]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).^[8]
- 1H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.^[7]
- ^{13}C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary. A significantly larger number of scans will be required compared to 1H NMR due to the low natural abundance of ^{13}C .^{[7][9]}

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-(Bromomethyl)-1,4-dioxane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.[[10](#)]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.

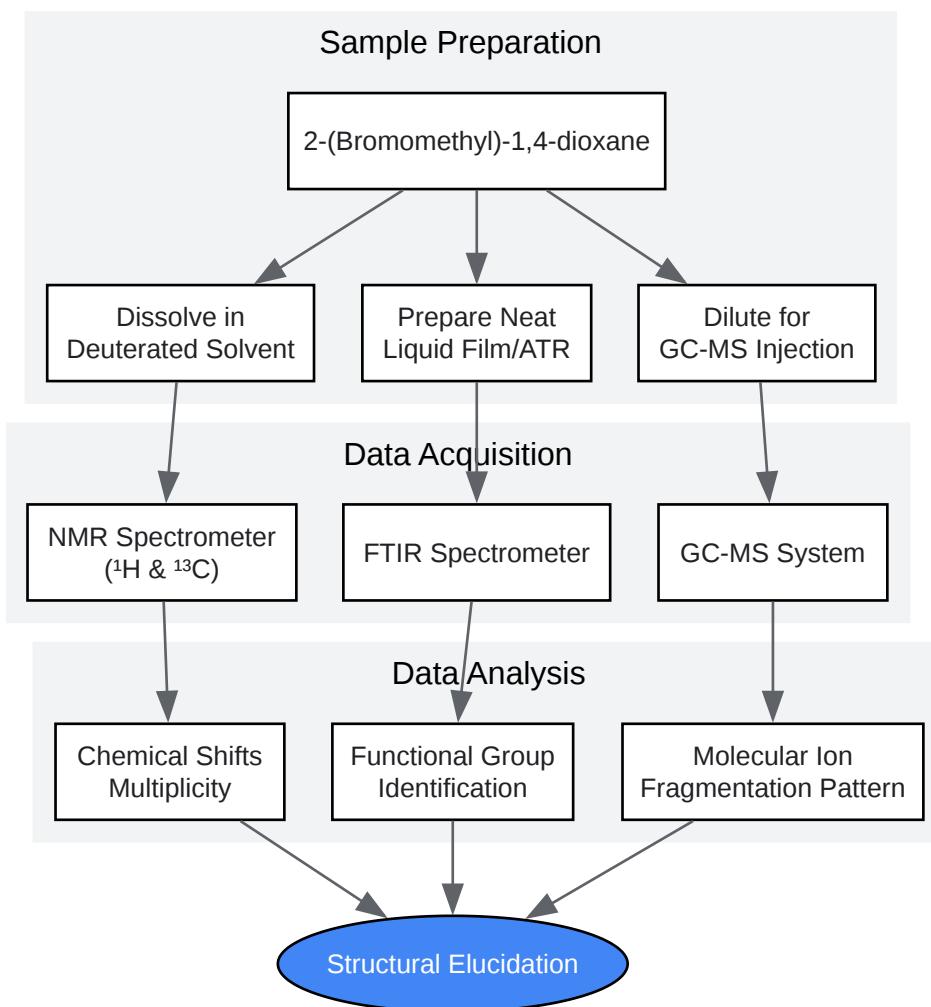
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, commonly via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.[[11](#)]
- Ionization: Utilize Electron Ionization (EI) as a standard method for generating fragment ions and a clear molecular ion peak.
- Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z). Data can be collected in full scan mode to see all fragments or in selected ion monitoring (SIM) mode for enhanced sensitivity of specific ions.[[12](#)]

Visualizations

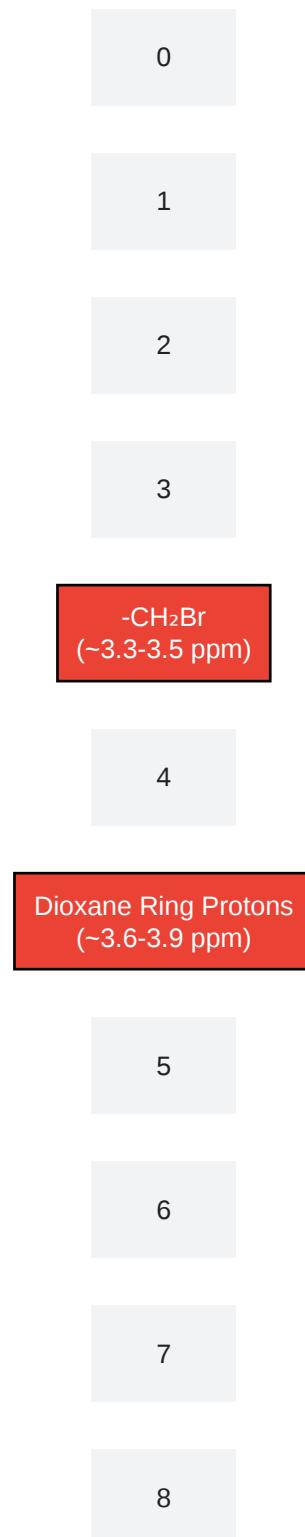
Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

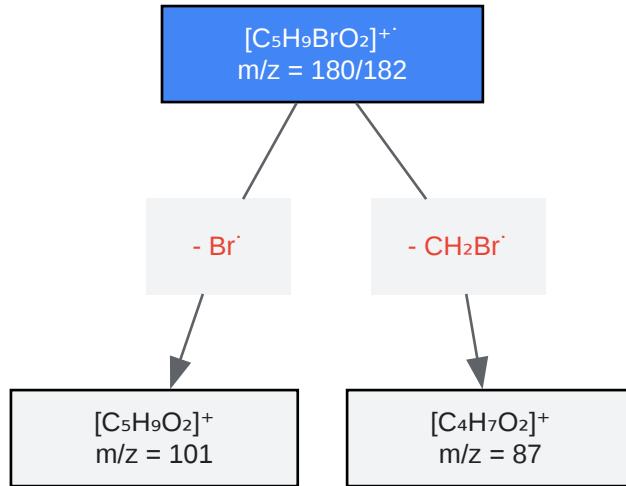
Predicted ^1H NMR Signals

Predicted ^1H NMR Signals for 2-(Bromomethyl)-1,4-dioxane[Click to download full resolution via product page](#)

Caption: Predicted chemical shift regions for the protons of **2-(Bromomethyl)-1,4-dioxane**.

Predicted Mass Spectrometry Fragmentation

Predicted EI-MS Fragmentation Pathway



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Caption: Key fragmentation pathways for **2-(Bromomethyl)-1,4-dioxane** in Mass Spectrometry.

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